molecular formula C18H24N4OS B6460654 4-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2549026-27-7

4-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B6460654
CAS No.: 2549026-27-7
M. Wt: 344.5 g/mol
InChI Key: AUSAMNWXYFVGTP-UHFFFAOYSA-N
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Description

4-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a complex organic compound known for its multifaceted applications in various fields of science and industry. Its structure incorporates a pyrimidine core, which is common in many pharmaceutical compounds, and a piperidine ring, contributing to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally starts with the formation of the pyrimidine core through a series of condensation reactions. This is followed by the introduction of the piperidine moiety via nucleophilic substitution reactions. Typical conditions involve the use of solvents such as dimethylformamide (DMF) and reagents like sodium hydride (NaH).

Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow reactors to optimize reaction times and yields. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound is versatile, undergoing various reactions including oxidation, reduction, and substitution.

  • Oxidation: This can be achieved using reagents like potassium permanganate (KMnO4) under controlled conditions, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: Commonly done with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the pyridine ring.

  • Substitution: The piperidine ring allows for easy nucleophilic substitutions, particularly useful in modifying the compound for specific applications.

Major Products: Depending on the reaction conditions and reagents, products range from various derivatives of the pyrimidine and piperidine rings to functionalized pyridines.

Scientific Research Applications

This compound has significant applications across several scientific domains:

  • Chemistry: Used as an intermediate in organic synthesis, facilitating the production of more complex molecules.

  • Biology: Often utilized in studies of enzyme inhibition due to its ability to bind to specific biological targets.

  • Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitter analogs.

  • Industry: Applied in the development of specialty chemicals and as a component in various polymers.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its pyrimidine core enables binding to nucleotide-binding sites, while the piperidine moiety enhances its stability and facilitates cellular uptake. This combination allows it to modulate biochemical pathways, potentially leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

4-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine stands out due to its unique combination of pyrimidine and piperidine structures. Similar compounds include:

  • 6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine-2-thiol: Lacks the methyl group on the pyrimidine core.

  • 4-methyl-2-(methylsulfanyl)-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine: Similar structure but with different functional group positions.

This specific structure confers distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

The compound's versatility, combined with its intricate structure, underscores its importance in both scientific research and industrial applications.

Properties

IUPAC Name

4-methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-13-9-16(6-7-19-13)23-12-15-5-4-8-22(11-15)17-10-14(2)20-18(21-17)24-3/h6-7,9-10,15H,4-5,8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSAMNWXYFVGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCCC(C2)COC3=CC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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